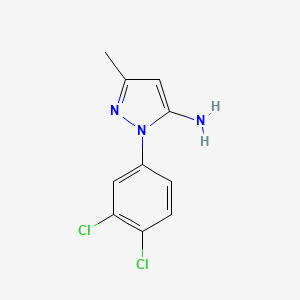

1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine

Übersicht

Beschreibung

1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine, also known as DCPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a herbicide. DCPA is a pyrazole-based compound that has been found to be effective in controlling a wide range of weeds, making it a promising alternative to traditional herbicides.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazolo[1,5-a] Pyrimidines

1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine has been utilized in the synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidines, showcasing significant biological activities in medicinal chemistry. The process involves acetylation and condensation reactions leading to the formation of these derivatives, which are characterized by IR and 1HNMR (Xu Li-feng, 2011).

Development of 1-arylpyrazolo[3,4-d]Pyrimidines with Amide Moiety

Research indicates the compound's role in the creation of 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety. The synthesis process involves condensation with different acids and subsequent cyclization. The molecular structure of these compounds was also determined through single crystal X-ray diffraction (Ju Liu et al., 2016).

Role in Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The compound has been used in a one-pot four-component reaction to produce fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. This method offers a new approach to synthesizing these derivatives under mild conditions with good yields (A. Shaabani et al., 2009).

Formation of Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles

Another interesting application is in the reaction with Appel salt, resulting in the formation of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and pyrazolo[3,4-c]isothiazoles, with varying product ratios influenced by the reaction medium's pH. This research also includes the thermolysis process leading to 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles (Maria Koyioni et al., 2014).

Efficient Synthesis of N-fused Heterocycles

The compound has been pivotal in an efficient synthesis process of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, through condensation with activated carbonyl groups. This method is useful for creating new N-fused heterocycle products with good yields (Aseyeh Ghaedi et al., 2015).

Palladium-Catalyzed Asymmetric Allylic Amination

In a groundbreaking study, 1,3-diphenyl-1H-pyrazol-5-amine was used in the palladium-catalyzed asymmetric allylic amination process. The reaction's enantioselectivity and diastereoisomeric forms of Pd-allyl intermediates were explored, contributing significantly to the understanding of steric controls in such reactions (A. Togni et al., 1996).

X-ray Crystal Study and Bioactivities of Pyrazole Derivatives

The synthesis and characterization of pyrazole derivatives, including their X-ray crystallography and potential biological activities, have been extensively studied. This research provides insights into the structural properties and bioactive sites of these compounds (A. Titi et al., 2020).

Synthesis of Highly Functionalized Pyrazolo[3,4-b]pyridines

The compound has been used in l-proline-catalyzed domino reactions for synthesizing N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines. This process highlights the creation of a six-membered ring in a one-pot operation, illustrating a novel synthetic approach (P. Gunasekaran et al., 2014).

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound in the environment, the presence of other interacting molecules, and the physiological state of the cells.

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3/c1-6-4-10(13)15(14-6)7-2-3-8(11)9(12)5-7/h2-5H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPXDQVNWLLCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368512 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine | |

CAS RN |

76606-68-3 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-diazenyl]benzoic acid](/img/structure/B1361876.png)

![2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1361896.png)

![2-Methylbenzo[d]thiazol-6-amine](/img/structure/B1361900.png)

![5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1361906.png)